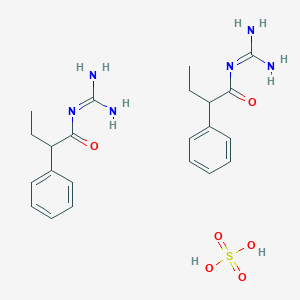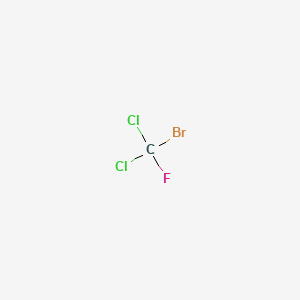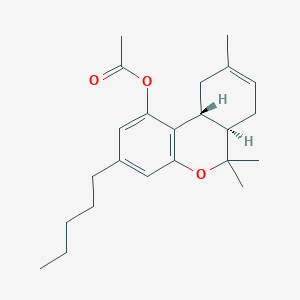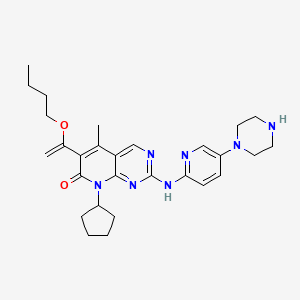![molecular formula C9H8F2 B13424655 1,2-difluoro-4-[(E)-prop-1-enyl]benzene](/img/structure/B13424655.png)
1,2-difluoro-4-[(E)-prop-1-enyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Difluoro-4-[(E)-prop-1-enyl]benzene is an aromatic compound with the molecular formula C9H8F2 This compound is characterized by the presence of two fluorine atoms attached to the benzene ring at the 1 and 2 positions, and a prop-1-enyl group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Difluoro-4-[(E)-prop-1-enyl]benzene can be synthesized through several methods. One common method involves the Balz-Schiemann reaction, which entails the conversion of diazonium tetrafluoroborate salts to their fluorides. The synthesis starts with 2-fluoroaniline, which undergoes diazotization followed by fluorination to yield 1,2-difluorobenzene. The prop-1-enyl group can then be introduced through a Heck reaction, where 1,2-difluorobenzene is reacted with prop-1-enyl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Balz-Schiemann reaction followed by Heck coupling. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Difluoro-4-[(E)-prop-1-enyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The prop-1-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to form the corresponding alkane derivative.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Major Products
Substitution: Products include this compound derivatives with various substituents replacing the fluorine atoms.
Oxidation: Products include 1,2-difluoro-4-[(E)-prop-1-enyl]benzaldehyde and 1,2-difluoro-4-[(E)-prop-1-enyl]benzoic acid.
Reduction: The major product is this compound with the prop-1-enyl group reduced to a propyl group.
Aplicaciones Científicas De Investigación
1,2-Difluoro-4-[(E)-prop-1-enyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in studies involving the effects of fluorine substitution on aromatic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Mecanismo De Acción
The mechanism by which 1,2-difluoro-4-[(E)-prop-1-enyl]benzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to inhibition or activation of specific biochemical pathways. The prop-1-enyl group also contributes to the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Difluorobenzene: Lacks the prop-1-enyl group, making it less reactive in certain chemical reactions.
1,4-Difluorobenzene: Has fluorine atoms at the 1 and 4 positions, resulting in different electronic and steric properties.
4-Bromo-1,2-difluorobenzene: Contains a bromine atom, which can participate in additional substitution reactions.
Uniqueness
1,2-Difluoro-4-[(E)-prop-1-enyl]benzene is unique due to the combination of fluorine atoms and the prop-1-enyl group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields. The presence of fluorine atoms enhances the compound’s stability and resistance to metabolic degradation, making it a valuable compound in pharmaceutical research .
Propiedades
Fórmula molecular |
C9H8F2 |
|---|---|
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
1,2-difluoro-4-[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C9H8F2/c1-2-3-7-4-5-8(10)9(11)6-7/h2-6H,1H3/b3-2+ |
Clave InChI |
SZZSOKKIWGZRQJ-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/C1=CC(=C(C=C1)F)F |
SMILES canónico |
CC=CC1=CC(=C(C=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


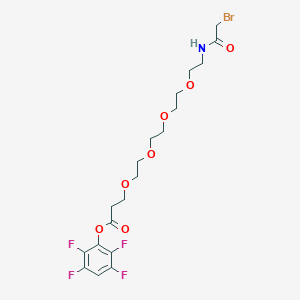
![5-[(2S,3S)-6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B13424582.png)
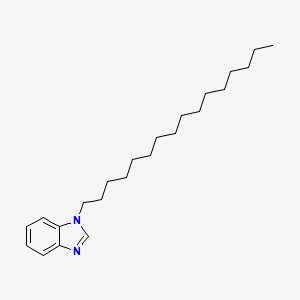
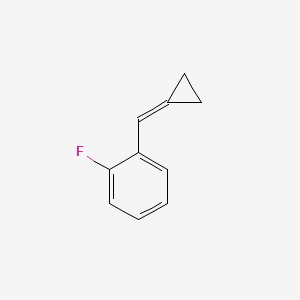
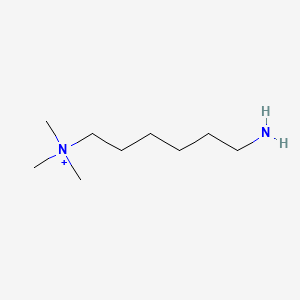
![(2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13424600.png)
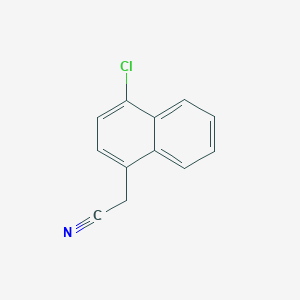
![2-[(Oxan-4-yl)methoxy]aceticacid](/img/structure/B13424605.png)
